lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene
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Overview
Description
Lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene is a chemical compound with the molecular formula C10H16O4 It is known for its unique structure, which includes a cyclohexadiene ring substituted with four methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethoxycyclohexa-1,4-diene typically involves the Birch reduction of aromatic compounds. In this process, benzene or its derivatives are treated with metallic lithium in liquid ammonia, in the presence of an alcohol such as ethanol or methanol . This reaction reduces the aromatic ring to a 1,4-cyclohexadiene structure, which can then be further functionalized to introduce methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups or other oxidized forms.
Reduction: Further reduction can lead to the saturation of the cyclohexadiene ring, forming a cyclohexane derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Scientific Research Applications
Chemistry
In chemistry, lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure could be explored for bioactive properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functionalizability make it suitable for creating customized chemical products.
Mechanism of Action
The mechanism of action of lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of the methoxy groups and the cyclohexadiene ring. These functional groups can interact with different molecular targets, facilitating reactions such as nucleophilic substitution and oxidation. The pathways involved typically include the formation of reactive intermediates that can further react to form the desired products.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: A simpler aromatic compound with two methoxy groups.
1,4-Cyclohexadiene: A non-substituted version of the cyclohexadiene ring.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: A similar compound with methyl groups instead of methoxy groups.
Uniqueness
Lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene is unique due to the presence of four methoxy groups, which significantly influence its reactivity and chemical properties. This makes it more versatile in synthetic applications compared to its simpler counterparts.
Properties
CAS No. |
60316-53-2 |
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Molecular Formula |
C10H15LiO4 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C10H15O4.Li/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9;/h5-7H,1-4H3;/q-1;+1 |
InChI Key |
OYXVYIATCOQNOB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1(C=CC([C-]=C1)(OC)OC)OC |
Origin of Product |
United States |
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